Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethyl group, an isopropoxyphenyl group, and a piperidinyl carbonate moiety. Its molecular formula is C18H29NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Isopropoxyphenyl Group: The next step involves the introduction of the isopropoxyphenyl group through a nucleophilic substitution reaction. This can be done using an appropriate phenol derivative and a suitable leaving group.
Carbonate Formation: The final step involves the formation of the carbonate ester by reacting the piperidine derivative with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isopropoxyphenyl group using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, or amines, often under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-ol
- rac-1-Ethyl-4-(3-isopropoxyphenyl)-3,4-dimethyl-1,2,3,4-tetrahydropyridine
- (rac)-1-Ethyl-4-(3-isopropoxyphenyl)-3-methyl-1,2,3,6-tetrahydropyridine
Uniqueness
Ethyl (rac-1-Ethyl-4-(3-isopropoxyphenyl)-3-methylpiperidin-4-yl) Carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
CAS No. |
143919-45-3 |
---|---|
Molecular Formula |
C20H31NO4 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
ethyl [(3S,4R)-1-ethyl-3-methyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] carbonate |
InChI |
InChI=1S/C20H31NO4/c1-6-21-12-11-20(16(5)14-21,25-19(22)23-7-2)17-9-8-10-18(13-17)24-15(3)4/h8-10,13,15-16H,6-7,11-12,14H2,1-5H3/t16-,20+/m0/s1 |
InChI Key |
TVJGHDFLWMNKOB-OXJNMPFZSA-N |
Isomeric SMILES |
CCN1CC[C@@]([C@H](C1)C)(C2=CC(=CC=C2)OC(C)C)OC(=O)OCC |
SMILES |
CCN1CCC(C(C1)C)(C2=CC(=CC=C2)OC(C)C)OC(=O)OCC |
Canonical SMILES |
CCN1CCC(C(C1)C)(C2=CC(=CC=C2)OC(C)C)OC(=O)OCC |
Synonyms |
rac-Ethyl 1-Ethyl-3-methyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl Ester Carbonic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.